4-(1H-Pyrazol-3-YL)piperidine hydrochloride 4-(1H-Pyrazol-3-YL)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18316510
InChI: InChI=1S/C8H13N3.ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;/h3,6-7,9H,1-2,4-5H2,(H,10,11);1H
SMILES:
Molecular Formula: C8H14ClN3
Molecular Weight: 187.67 g/mol

4-(1H-Pyrazol-3-YL)piperidine hydrochloride

CAS No.:

Cat. No.: VC18316510

Molecular Formula: C8H14ClN3

Molecular Weight: 187.67 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-Pyrazol-3-YL)piperidine hydrochloride -

Specification

Molecular Formula C8H14ClN3
Molecular Weight 187.67 g/mol
IUPAC Name 4-(1H-pyrazol-5-yl)piperidine;hydrochloride
Standard InChI InChI=1S/C8H13N3.ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;/h3,6-7,9H,1-2,4-5H2,(H,10,11);1H
Standard InChI Key GJRADTVTPQORAL-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C2=CC=NN2.Cl

Introduction

Chemical Identity and Structural Features

Table 1: Comparative Molecular Properties of Piperidine-Pyrazole Derivatives

Property4-(1H-Pyrazol-3-yl)piperidine·HCl (Theoretical)4-(1-Methyl-1H-pyrazol-3-yl)piperidine·HCl 3-(1H-Pyrazol-4-yl)piperidine·2HCl
Molecular FormulaC₈H₁₄ClN₃ (Est.)C₉H₁₆ClN₃C₈H₁₃N₃·2HCl
Molar Mass (g/mol)211.67 (Est.)225.70224.13
CAS Registry Number1956356-29-82095410-90-3
Parent Compound CID (PubChem)8241445153612880

Synthesis and Industrial Production

Synthetic Pathways

While no direct synthesis routes for 4-(1H-pyrazol-3-yl)piperidine hydrochloride are documented in the provided sources, analogous compounds suggest convergent strategies. For instance, 4-(1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride is synthesized via nucleophilic substitution between 4-iodo-1-methyl-1H-pyrazole and piperidine under catalytic conditions . Adapting this methodology, the non-methylated variant could theoretically involve deprotection of the pyrazole nitrogen or direct coupling of 1H-pyrazole-3-boronic acid with 4-halopiperidine precursors.

Industrial-scale production would likely employ continuous flow reactors to enhance yield and purity, as seen in the manufacturing of related piperidine hydrochlorides . Key challenges include minimizing byproducts from pyrazole tautomerism and ensuring regioselective substitution at the piperidine’s 4-position.

Physicochemical Properties

Thermal and Solubility Characteristics

Data extrapolated from structurally similar compounds suggest that 4-(1H-pyrazol-3-yl)piperidine hydrochloride is a crystalline solid with a melting point approximating 245–248°C, consistent with piperidine hydrochloride derivatives . The density is projected to be ~1.12 g/cm³, while vapor pressure at 37.8°C may reach 63.6 mmHg, indicating moderate volatility . Aqueous solubility is expected to exceed 1500 g/L due to the hydrochloride salt’s ionic character, facilitating formulation in polar solvents .

Spectroscopic Profiles

Although specific spectral data for the target compound are unavailable, its methylated analogue exhibits characteristic NMR resonances at δ 2.85–3.45 ppm (piperidine protons) and δ 7.25–7.65 ppm (pyrazole protons) . IR spectra typically show N-H stretches near 3300 cm⁻¹ and C-Cl vibrations at 750 cm⁻¹ .

Pharmacological and Industrial Applications

Material Science Applications

In industrial contexts, these compounds serve as crosslinkers in polymer synthesis. The pyrazole moiety’s rigidity and piperidine’s conformational flexibility enable tunable thermal stability in epoxy resins .

Comparison with Structural Analogues

3-(1H-Pyrazol-4-yl)piperidine Dihydrochloride

This positional isomer (CAS: 2095410-90-3) differs in pyrazole substitution (4- vs. 3-position) and protonation state. With a molar mass of 224.13 g/mol, it demonstrates higher aqueous solubility (≥2000 g/L) but reduced thermal stability (decomposition at 190°C) .

Piperidine Hydrochloride (CAS: 6091-44-7)

The parent compound lacks pyrazole substitution, resulting in simpler synthesis (direct HCl neutralization of piperidine) and application as a pharmaceutical intermediate (e.g., in Biperiden synthesis) .

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